5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 313395-73-2
VCID: VC6893107
InChI: InChI=1S/C18H14ClN3O4S/c1-10-7-11(3-6-16(10)26-2)14-9-27-18(20-14)21-17(23)13-8-12(19)4-5-15(13)22(24)25/h3-9H,1-2H3,(H,20,21,23)
SMILES: CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC
Molecular Formula: C18H14ClN3O4S
Molecular Weight: 403.84

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

CAS No.: 313395-73-2

Cat. No.: VC6893107

Molecular Formula: C18H14ClN3O4S

Molecular Weight: 403.84

* For research use only. Not for human or veterinary use.

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide - 313395-73-2

Specification

CAS No. 313395-73-2
Molecular Formula C18H14ClN3O4S
Molecular Weight 403.84
IUPAC Name 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Standard InChI InChI=1S/C18H14ClN3O4S/c1-10-7-11(3-6-16(10)26-2)14-9-27-18(20-14)21-17(23)13-8-12(19)4-5-15(13)22(24)25/h3-9H,1-2H3,(H,20,21,23)
Standard InChI Key OSBHGFOEHRNYMX-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC

Introduction

The compound 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic molecule that belongs to the class of benzamide derivatives. It is characterized by its complex aromatic structure, which includes a thiazole ring, a nitrobenzamide group, and methoxy and methyl substituents on the phenyl ring. Compounds in this category are often studied for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The molecular formula of the compound is C17H14ClN3O3S, with a molecular weight of approximately 375.83 g/mol. The structure can be broken down as follows:

  • Core Benzamide Group: Contains the nitro and chloro substituents, which contribute to potential pharmacological activity.

  • Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, known for its bioactive properties.

  • Methoxy-Methylphenyl Substituent: Enhances lipophilicity and may influence receptor binding.

Synthesis

While specific synthetic pathways for this compound are not detailed in the provided literature, similar compounds are typically synthesized through multi-step reactions involving:

  • Functionalization of benzamide derivatives.

  • Formation of the thiazole ring via cyclization reactions using thioamides or related precursors.

  • Introduction of substituents like nitro and chloro groups through electrophilic aromatic substitution.

Biological Activity

Compounds with similar structural frameworks have been extensively studied for their pharmacological properties:

  • Antimicrobial Activity: Thiazole derivatives often exhibit antibacterial and antifungal effects by disrupting microbial cell wall synthesis or enzyme function .

  • Anticancer Potential: Nitrobenzamide groups are associated with DNA intercalation or enzyme inhibition, leading to apoptosis in cancer cells .

  • Anti-inflammatory Effects: Methoxy and methyl substituents on aromatic rings can enhance anti-inflammatory activity by modulating enzyme pathways like 5-lipoxygenase .

Analytical Characterization

The compound's structure can be confirmed using advanced spectroscopic techniques:

  • NMR Spectroscopy (1H and 13C): Provides detailed information on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as nitro (-NO2), amide (-CONH), and methoxy (-OCH3).

Comparative Data Table

PropertyValue/ObservationMethodology
Molecular FormulaC17H14ClN3O3SComputed
Molecular Weight375.83 g/molComputed
Structural FeaturesBenzamide, thiazole, nitro groupNMR, IR
Bioactivity PotentialAntimicrobial, anticancer, anti-inflammatoryLiterature Review
SolubilityLikely soluble in organic solventsPredicted

Research Significance

This compound's unique combination of structural features makes it a promising candidate for drug development:

  • The thiazole ring enhances biological activity across multiple targets.

  • The nitrobenzamide group provides potential for DNA-binding or enzyme inhibition.

  • Substituents like methoxy and methyl improve pharmacokinetics by increasing lipophilicity.

Future Directions

Further research should focus on:

  • Detailed synthesis protocols to optimize yield and purity.

  • In vitro and in vivo testing to evaluate antimicrobial, anticancer, and anti-inflammatory efficacy.

  • Molecular docking studies to predict binding affinities with biological targets.

This compound represents a valuable scaffold for developing multi-targeted therapeutics in medicinal chemistry.

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